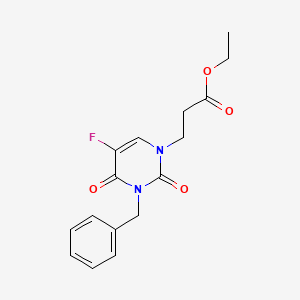
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DM-4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DM-4 belongs to the class of pyranocarboxamide compounds and has been found to exhibit promising anticancer activity.
Wirkmechanismus
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide exerts its anticancer activity by disrupting the normal functioning of microtubules. Microtubules are tubular structures composed of protein subunits called tubulin, which play a crucial role in cell division and proliferation. N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide binds to the tubulin subunits and prevents their polymerization, leading to the disruption of microtubule formation. This results in cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to exhibit a number of biochemical and physiological effects, including inhibition of cell division and proliferation, induction of apoptosis, and disruption of microtubule formation. N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to exhibit anti-angiogenic activity, which is the inhibition of the formation of new blood vessels that are necessary for the growth and survival of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity to normal cells. These limitations need to be addressed in order to further evaluate its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and reduce toxicity. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to evaluate its potential use in animal models and clinical trials to determine its safety and efficacy as a cancer therapeutic.
Synthesemethoden
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized using a multi-step process involving the condensation of 4-methoxybenzaldehyde with 3,4-dimethylphenylacetic acid, followed by cyclization using a Lewis acid catalyst. The resulting intermediate is then converted to N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide by reacting with an appropriate amine.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide works by inhibiting the formation of microtubules, which are essential for cell division and proliferation. This leads to cell cycle arrest and ultimately, cell death.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-4-7-18(14-16(15)2)22-20(23)21(10-12-25-13-11-21)17-5-8-19(24-3)9-6-17/h4-9,14H,10-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXOBNKGQKQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)


![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)

